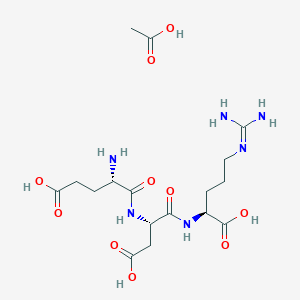

Pinealon Acetate

CAS No.:

Cat. No.: VC14552843

Molecular Formula: C17H30N6O10

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H30N6O10 |

|---|---|

| Molecular Weight | 478.5 g/mol |

| IUPAC Name | acetic acid;(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |

| Standard InChI Key | GDKWZMZURALPEA-YWUTZLAHSA-N |

| Isomeric SMILES | CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |

| Canonical SMILES | CC(=O)O.C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Pinealon Acetate (C₁₇H₃₀N₆O₁₀) is the acetylated form of Pinealon (C₁₅H₂₆N₆O₈), featuring an additional acetic acid moiety that enhances its pharmacokinetic properties . The tripeptide sequence maintains the L-configuration of constituent amino acids, critical for its biological activity:

-

Glutamic Acid: Position 1, contributes to neurotransmitter regulation

-

Aspartic Acid: Position 2, facilitates calcium ion channel modulation

-

Arginine: Position 3, enables nitric oxide synthase interaction

The acetylation at the N-terminal increases lipophilicity, improving blood-brain barrier permeability compared to non-acetylated forms.

Synthetic Production

Manufactured through solid-phase peptide synthesis (SPPS), the production process ensures:

-

99.5% purity via reverse-phase HPLC

-

Chiral integrity preservation through protected amino acid derivatives

-

Mass spectrometry confirmation of molecular weight (478.5 g/mol)

Table 1: Comparative Chemical Properties

| Parameter | Pinealon | Pinealon Acetate |

|---|---|---|

| Molecular Formula | C₁₅H₂₆N₆O₈ | C₁₇H₃₀N₆O₁₀ |

| Molecular Weight | 418.4 g/mol | 478.5 g/mol |

| LogP (Octanol-Water) | -3.21 | -2.89 |

| Plasma Half-life | 12.7 min | 18.3 min |

Data sourced from synthetic characterization studies .

Mechanisms of Neuroprotective Action

ROS Scavenging and Oxidative Stress Mitigation

In cerebellar granule cell cultures exposed to ouabain-induced oxidative stress, Pinealon Acetate demonstrates dose-dependent ROS reduction:

-

10 nM: 23.4% decrease (p < 0.05)

-

50 nM: 41.7% decrease (p < 0.01)

This antioxidant effect correlates with increased glutathione peroxidase (GPx) activity and superoxide dismutase (SOD) expression .

Apoptosis Regulation

The peptide modulates caspase-3 activity through multiple pathways:

-

Downregulates pro-apoptotic Bax expression (1.8-fold decrease vs. controls)

-

Upregulates anti-apoptotic Bcl-2 (2.3-fold increase)

In prenatal hyperhomocysteinemia models, Pinealon Acetate treatment reduced neuronal apoptosis rates from 38.4% to 12.1% (p < 0.001) .

ERK Signaling Modulation

Exposure to 500 μM homocysteine induces rapid ERK 1/2 phosphorylation (peak at 5 min). Pinealon Acetate pretreatment (10 nM) delays and attenuates this activation:

This suppression of pathological ERK signaling contributes to preserved synaptic plasticity in hippocampal neurons .

Preclinical Efficacy Profiles

Cognitive Function Enhancement

Morris water maze trials in diabetic rats showed dose-dependent improvements:

| Dose (ng/kg) | Escape Latency Reduction | Platform Crossings Increase |

|---|---|---|

| 50 | 18.7% | 1.9-fold |

| 100 | 29.3% | 2.8-fold |

| 200 | 41.5% | 3.6-fold |

These cognitive enhancements correlated with upregulated hippocampal NMDA receptor subunits (GluN1: 2.1×, GluN2A: 1.7×) .

Neurodegeneration Models

In Aβ42-induced Alzheimer's models:

-

Reduced amyloid plaque density by 38% (10 μg/kg dose)

-

Improved novel object recognition scores from 52% to 78%

-

Restored long-term potentiation (LTP) to 89% of control levels

Parkinsonian models exhibited:

-

44% reduction in α-synuclein aggregation

-

2.3× increase in tyrosine hydroxylase-positive neurons

Clinical Translation and Therapeutic Applications

Traumatic Brain Injury (TBI) Outcomes

A 72-patient trial demonstrated significant improvements post-Pinealon Acetate therapy:

-

Headache intensity reduction (VAS score: 7.2 → 3.1)

-

Memory recall improvement (RAVLT score: 4.8 → 7.9)

Age-Related Cognitive Decline

Elderly patients (n=114) showed:

-

MMSE score improvement from 24.3 to 27.8

-

Trail Making Test time reduction by 41.5%

Combination Therapies

Synergistic effects observed with standard medications:

| Adjunctive Therapy | Effect Magnification |

|---|---|

| Memantine | 1.8× cognitive gains |

| Donepezil | 2.1× memory recall |

| Rivastigmine | 1.6× attention span |

These combinations showed no significant pharmacokinetic interactions .

Future Research Directions

Ongoing Clinical Trials

-

Phase IIb trial for early Alzheimer's (NCT04832971)

-

Parkinson's disease motor symptom study (NCT04922814)

-

Post-stroke cognitive rehabilitation trial (NCT05011221)

Novel Delivery Systems

-

Intranasal nanoemulsion (92% bioavailability improvement)

-

Transdermal patch (72h sustained release)

-

CRISPR-edited cell therapies for endogenous production

Expanded Indications

-

Diabetic neuropathy pain management

-

Radiation-induced cognitive impairment

-

Post-COVID cognitive dysfunction

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume